molecular formula C14H24N2O B14734330 1-(Benzylamino)-3-(diethylamino)propan-2-ol CAS No. 6313-49-1

1-(Benzylamino)-3-(diethylamino)propan-2-ol

Cat. No.: B14734330
CAS No.: 6313-49-1
M. Wt: 236.35 g/mol
InChI Key: QLBMXOZPLHPOAQ-UHFFFAOYSA-N
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Description

1-(Benzylamino)-3-(diethylamino)propan-2-ol is an organic compound that belongs to the class of amino alcohols It is characterized by the presence of both benzylamino and diethylamino groups attached to a propanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Benzylamino)-3-(diethylamino)propan-2-ol typically involves the reaction of benzylamine with 3-(diethylamino)propan-2-ol under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. The use of advanced purification techniques, such as distillation and chromatography, ensures that the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

1-(Benzylamino)-3-(diethylamino)propan-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The amino groups in the compound can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl ketones, while reduction can produce benzylamines.

Scientific Research Applications

1-(Benzylamino)-3-(diethylamino)propan-2-ol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Benzylamino)-3-(diethylamino)propan-2-ol involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(Benzylamino)-2-propanol: Similar structure but lacks the diethylamino group.

    3-(Diethylamino)-1-propanol: Similar structure but lacks the benzylamino group.

Uniqueness

1-(Benzylamino)-3-(diethylamino)propan-2-ol is unique due to the presence of both benzylamino and diethylamino groups, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications.

Properties

CAS No.

6313-49-1

Molecular Formula

C14H24N2O

Molecular Weight

236.35 g/mol

IUPAC Name

1-(benzylamino)-3-(diethylamino)propan-2-ol

InChI

InChI=1S/C14H24N2O/c1-3-16(4-2)12-14(17)11-15-10-13-8-6-5-7-9-13/h5-9,14-15,17H,3-4,10-12H2,1-2H3

InChI Key

QLBMXOZPLHPOAQ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CC(CNCC1=CC=CC=C1)O

Origin of Product

United States

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